![molecular formula C16H13FN2O B1334321 (1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol CAS No. 618441-71-7](/img/structure/B1334321.png)
(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol
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Overview
Description
“(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol” is a chemical compound with the linear formula C16H12F2N2O . It has a molecular weight of 286.284 . This product is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Molecular Structure Analysis
The molecular structure of “(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol” can be represented by the linear formula C16H12F2N2O . The InChI code for this compound is 1S/C10H9FN2O/c11-9-3-1-2-4-10(9)13-6-5-8(7-14)12-13/h1-6,14H,7H2 .
Physical And Chemical Properties Analysis
“(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol” is a white powder . It has a molecular weight of 192.19 . The CAS Number for this compound is 1482422-89-8 .
Scientific Research Applications
Environmental Chemistry
Lastly, the study of its degradation products and pathways could be important in environmental chemistry. Understanding how this compound breaks down in the environment would be crucial for assessing its environmental impact and designing greener chemical processes.
Each application area presents unique challenges and opportunities for research, and this compound’s multifaceted nature makes it a promising candidate for diverse scientific investigations. While the information provided here is based on the compound’s structural characteristics and general knowledge in the field, specific research applications would require experimental validation and further study .
Safety and Hazards
The safety data sheet for a related compound, “(2-Fluorophenyl)piperazine”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause severe skin burns and eye damage, respiratory irritation, and may be harmful if swallowed or in contact with skin .
Mechanism of Action
Target of Action
For instance, a compound with a similar fluorophenyl group has been reported to inhibit Equilibrative Nucleoside Transporters (ENTs), showing more selectivity towards ENT2 .
Biochemical Pathways
For instance, compounds with a similar fluorophenyl group have been reported to inhibit the function of Equilibrative Nucleoside Transporters (ENTs), which play a vital role in nucleotide synthesis and regulation of adenosine function .
properties
IUPAC Name |
[1-(2-fluorophenyl)-3-phenylpyrazol-4-yl]methanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13FN2O/c17-14-8-4-5-9-15(14)19-10-13(11-20)16(18-19)12-6-2-1-3-7-12/h1-10,20H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDBVPCNKHZTKRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2CO)C3=CC=CC=C3F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(2-Fluorophenyl)-3-phenyl-1H-pyrazol-4-yl)methanol |
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